Lithium tetramethylcyclopentadienide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

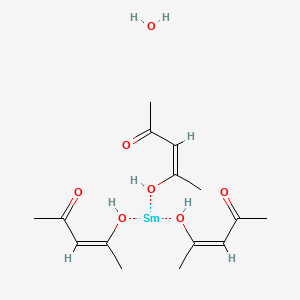

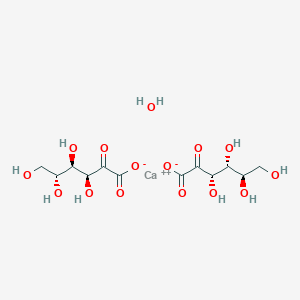

Lithium tetramethylcyclopentadienide is an organolithium reagent with the linear formula LiC5H(CH3)4 . It has a molecular weight of 128.14 . It is used as a reactant for the synthesis of various compounds such as cyclopentadienylphosphanes, ansa-cyclopentadienyl-phenoxy titanium (IV) complexes, titanium and zirconium complexes .

Synthesis Analysis

While specific synthesis methods for Lithium tetramethylcyclopentadienide were not found in the search results, it is known to be a reactant in the synthesis of various compounds .Chemical Reactions Analysis

Lithium tetramethylcyclopentadienide is used as a reactant in the synthesis of various compounds such as cyclopentadienylphosphanes, ansa-cyclopentadienyl-phenoxy titanium (IV) complexes, titanium and zirconium complexes .Physical And Chemical Properties Analysis

Lithium tetramethylcyclopentadienide is an off-white to yellow powder . It has a melting point of >350 °C (lit.) . It is sensitive to air and moisture .Applications De Recherche Scientifique

Organic Synthesis

LiCp* is a valuable reagent in organic synthesis due to its strong reducing properties. It is used in the preparation of organolithium compounds, which are crucial intermediates in synthesizing complex organic molecules. LiCp* exhibits excellent reactivity towards various organic functional groups, enabling reductions and catalyzing cross-coupling reactions .

Pharmaceutical Research

In pharmaceuticals, LiCp* has potential applications in the synthesis of complex drug molecules. Its ability to act as a catalyst in various reactions makes it a tool for developing new medications and enhancing existing pharmaceutical compounds .

Agrochemicals

LiCp* can be used to synthesize intermediates for agrochemicals, contributing to the development of novel formulations with improved efficacy and safety profiles. It plays a role in creating speciality chemicals used in niche agricultural applications like seed treatments and soil amendments .

Materials Science

LiCp* is investigated for its applications in battery technology, particularly in the development of new electrode materials for lithium-ion batteries. Its unique electronic properties and high reducing power make it a promising candidate for more efficient energy storage systems .

Polymerization

LiCp* serves as a catalyst in the polymerization processes, including the production of polymers for lithium polymer batteries. It helps in the in situ polymerization of functional monomers and oligomers, leading to the development of quasi-solid electrolytes for lithium-metal batteries .

Catalysis

In catalysis, LiCp* is part of the synthesis of diphosphanylmetallocenes, which are used as ligands in coordination chemistry. These compounds exhibit Lewis-amphiphilic character and are applied in homogeneous catalysis, potentially enhancing the efficiency of various chemical reactions .

Electronics

LiCp* is explored for its role in the electronics industry, particularly in the design of dielectric materials for high-temperature capacitors. These capacitors are critical for the miniaturization of electronics and electrical power systems, where LiCp* could contribute to the optimization of capacitive performance .

Fine Chemicals

As a fine chemical, LiCp* is sourced for its high purity and quality, finding applications in the synthesis of various compounds. Its role in the production of high-quality raw materials is essential for the manufacturing of products across different industries .

Safety And Hazards

Orientations Futures

The market size of Lithium tetramethylcyclopentadienide is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving Lithium tetramethylcyclopentadienide products, enhancing their efficiency and versatility across various industries .

Propriétés

InChI |

InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQYLEJMIWEJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC1=CC(=C([C]1C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Li |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetramethylcyclopentadienide | |

CAS RN |

82061-21-0 |

Source

|

| Record name | Lithium tetramethylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)